
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate, also known by its systematic name 3-(cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C9H17NO2S. It is a white to light yellow solid, and its melting point ranges from 68.0°C to 73.0°C . This compound belongs to the class of azetidine derivatives.
Preparation Methods
Synthetic Routes: The synthesis of tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the reaction between tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate and a cyanomethylating agent (such as acetonitrile). The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
Chemical Reactions Analysis
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the cyanoethyl group.
Reduction Reactions: Reduction of the cyano group could yield the corresponding amine.
Other Transformations: Further functionalization or derivatization can occur.
Cyanomethylation: Acetonitrile (CHCN) is commonly used as the cyanomethylating agent.
Reduction: Various reducing agents (e.g., lithium aluminum hydride, sodium borohydride) can reduce the cyano group.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group would yield the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry: It could serve as a building block for drug development.
Chemical Biology: Researchers may explore its interactions with biological targets.
Materials Science: Its unique structure may find applications in materials design.
Mechanism of Action
The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember that this compound’s potential lies in its versatility and applications across various scientific domains
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,6-7H2,1-4H3 |
InChI Key |
UTZROFZBLJHFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

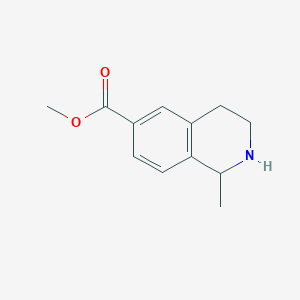
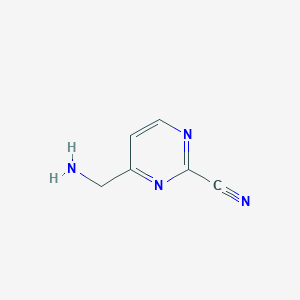
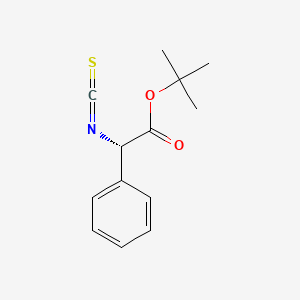

![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)


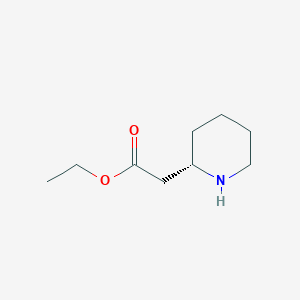
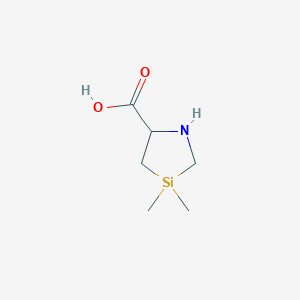
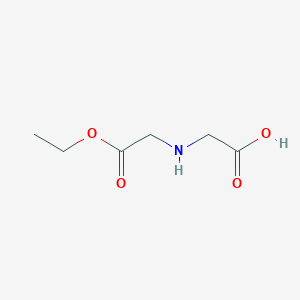

![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
